Decane

Catalog No.
S565860
CAS No.
124-18-5
M.F
C10H22
CH3(CH2)8CH3
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decane

CAS Number

124-18-5

Product Name

Decane

IUPAC Name

decane

Molecular Formula

C10H22
CH3(CH2)8CH3
C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
3.65e-07 M
In water, 5.20X10-2 mg/L at 25 °C
In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C
Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride
Solubility in water: none

Synonyms

Cactus Normal Paraffin N 10; NSC 8781; n-Decane

Canonical SMILES

CCCCCCCCCC

The exact mass of the compound Decane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)3.65e-07 min water, 5.20x10-2 mg/l at 25 °cin distilled water, 0.009 mg/l at 20 °c; in salt water, 0.087 mg/l at 20 °cmiscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloridesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Decane (C10H22) is a high-purity straight-chain alkane that serves as a critical non-polar solvent, a precise retention index standard in chromatography, and a low-temperature phase change material (PCM). Characterized by a distinct boiling point of 174.1 °C, a melting point of -29.7 °C, and a vapor pressure of 195 Pa at 25 °C, pure decane offers predictable thermodynamic and physical behavior [1]. Unlike complex hydrocarbon mixtures, highly pure decane provides the exact phase transition enthalpies and evaporation rates required for precision thermal energy storage, standardized analytical workflows, and controlled-drying formulations [2].

Procuring generic mineral spirits, kerosene, or adjacent straight-chain alkanes (such as nonane or dodecane) as substitutes for pure decane introduces severe process variability. Complex hydrocarbon mixtures lack a sharp melting point and exhibit broad distillation ranges, making them entirely unsuitable for use as isothermal phase change materials or as single-peak internal standards in gas chromatography [1]. Furthermore, substituting decane with adjacent alkanes drastically alters physical properties; for example, nonane is significantly more volatile and melts at -53.5 °C, while dodecane melts at -9.6 °C and evaporates too slowly for many coating applications [2]. These deviations compromise cold-chain thermal stability, shift chromatographic retention times, and alter formulation drying profiles.

Phase Change Material (PCM) Suitability for Low-Temperature Thermal Storage

In the design of phase change dispersions (PCDs) for cold-chain logistics and isothermal cooling, the exact melting point of the alkane dictates the operational temperature of the system. Decane exhibits a sharp melting point at -29.7 °C with a high latent heat of fusion, making it ideal for sub-freezing thermal buffering [1]. In contrast, dodecane melts at -9.6 °C, and nonane melts at -53.5 °C [2]. Attempting to use dodecane for -30 °C applications results in premature freezing and a complete loss of latent heat buffering capacity at the target temperature.

Evidence DimensionMelting Point for Isothermal Phase Change
Target Compound DataDecane (-29.7 °C)
Comparator Or BaselineDodecane (-9.6 °C) and Nonane (-53.5 °C)
Quantified DifferenceDecane provides a specific isothermal phase transition ~20 °C lower than dodecane and ~24 °C higher than nonane.
ConditionsPure alkane phase transition evaluation for thermal energy storage.

Buyers engineering cold-chain packaging or battery cooling systems for -30 °C environments must procure decane, as adjacent alkanes fail to provide latent heat absorption at this specific target temperature.

Vapor Pressure and Evaporation Control in Formulations

Decane provides a highly specific evaporation profile critical for specialized coatings, aerosols, and precision cleaning processes. At standard ambient temperature (25 °C), decane has a vapor pressure of approximately 195 Pa [1]. This positions it perfectly between the highly volatile nonane (vapor pressure ~590 Pa) and the much heavier dodecane (vapor pressure ~16 Pa)[2]. Substituting decane with nonane leads to rapid flash-off and potential coating defects, while dodecane leaves persistent residues that drastically increase drying times.

Evidence DimensionVapor Pressure at 25 °C
Target Compound DataDecane (~195 Pa)
Comparator Or BaselineNonane (~590 Pa) and Dodecane (~16 Pa)
Quantified DifferenceDecane is roughly 3 times less volatile than nonane and over 10 times more volatile than dodecane.
ConditionsStandard ambient temperature (25 °C) formulation drying and evaporation models.

Procurement of decane ensures an intermediate, controlled drying rate in industrial formulations where lighter solvents evaporate too quickly and heavier solvents fail to dry.

Chromatographic Retention Time Standardization

In gas chromatography (GC), decane is heavily utilized as an internal standard and a retention index marker because its boiling point (174.1 °C) places its elution time cleanly between lighter volatile organic compounds and heavier semi-volatiles [1]. When analyzing complex mixtures like gasoline or essential oils, using a lighter alkane like octane often results in peak overlap with the solvent front or early-eluting analytes, while heavier alkanes unnecessarily extend the required GC oven temperature program [2]. Decane's predictable elution provides a reliable anchor for calculating Kovats retention indices.

Evidence DimensionBoiling Point / GC Elution Positioning
Target Compound DataDecane (174.1 °C)
Comparator Or BaselineOctane (125.6 °C)
Quantified DifferenceDecane's boiling point is nearly 50 °C higher than octane's, ensuring it elutes significantly later and avoids overlap with highly volatile sample matrices.
ConditionsGC-FID / GC-MS temperature-programmed analysis of hydrocarbon mixtures.

Analytical laboratories must procure high-purity decane to ensure reproducible, interference-free internal standardization in complex chromatographic separations.

Low-Temperature Thermal Energy Storage and Cold Chain Logistics

Where this compound is the right choice: Maintaining isothermal conditions in sub-freezing cold chain packaging. Driven by its precise -29.7 °C melting point and high latent heat of fusion, decane is the optimal phase change material (PCM) for this temperature band. It is frequently formulated into phase change dispersions (PCDs) for the transport of temperature-sensitive biologicals, vaccines, and specialized food products that require strict thermal buffering below -20 °C [1].

Gas Chromatography Internal Standardization

Where this compound is the right choice: Acting as a reliable retention index marker in GC-FID and GC-MS workflows. Because of its distinct 174.1 °C boiling point and predictable retention behavior, decane is heavily procured by analytical and quality control laboratories for the quantitative analysis of petroleum products, pesticides, and complex organic mixtures where accurate peak identification relies on stable reference markers [2].

Controlled-Evaporation Industrial Formulations

Where this compound is the right choice: Serving as a precision non-polar solvent in specialized coatings, aerosols, and extractions. Leveraging its intermediate vapor pressure of 195 Pa at 25 °C, decane is the solvent of choice when manufacturers need a hydrocarbon that evaporates steadily without the rapid flash-off risks of nonane or the extended drying delays caused by dodecane[3].

Physical Description

N-decane appears as a colorless liquid. Flash point 115°F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

5

Boiling Point

345.4 °F at 760 mm Hg (NTP, 1992)
174.1 °C
174.2 °C

Flash Point

115 °F (NTP, 1992)
46.0 °C (114.8 °F) - closed cup
115 °F (46 °C)(Closed cup)
46 °C c.c.

Vapor Density

4.9 (NTP, 1992) (Relative to Air)
4.90 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

0.73 at 60 °F (USCG, 1999)
0.7255 g/cu cm at 25 °C
Relative density (water = 1): 0.7

LogP

5.01 (LogP)
log Kow = 5.01
5.98 (estimated)

Melting Point

-21.5 °F (NTP, 1992)
-29.7 °C

UNII

NK85062OIY

GHS Hazard Statements

Aggregated GHS information provided by 1721 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1721 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1719 of 1721 companies with hazard statement code(s):;
H226 (87.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (95.46%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Decane is a colorless liquid. It is odorless. Decane has a low solubility in water. n-Decane is present in very low amounts in some foods such as licorice and different oreganos. It may also be given off by trees such as pine, eucalyptus and oak. It is present in the smoke from volcanoes. n-Decane is present in crude oil and natural gas. It is present in tobacco smoke. USE: n-Decane is an important commercial chemical. It is a component of engine fuel. It is used to make other chemicals, as a solvent and a jet-fuel research chemical. EXPOSURE: Workers that produce or use n-decane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air, skin contact when using gasoline products, and eating fish and shellfish, or drinking water. Some foods contain n-decane naturally but in very low amounts. If n-decane is released to the environment, it will be broken down in air. n-Decane released to air will be in or on rain and snow that eventually falls to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Irritation of the lungs, throat, nose, and eyes have been reported in humans exposed to n-decane vapors. Skin irritation did not occur in volunteers following direct exposed to n-ecane. Headache, dizziness and passing out, and asphyxiation can occur from inhalation exposure to extremely high levels in the air. Overall toxicity of n-decane is low. Mild, temporary behavioral changes were observed in laboratory animals exposed to n-decane vapors. Breathing difficulty, lung damage and inflammation, and sometimes death occurred in laboratory animals exposed to very high vapor levels of n-decane. Damage to the skin, kidney, and lungs were observed in laboratory animals following repeat skin applications of undiluted n-decane. Skin exposure to n-decane increased the number of tumors caused by known cancer agents (radiation, benzo(a)pyrene), but did not cause tumors by itself. No additional information on the potential for n-decane to cause cancer were available. Infertility, abortion, and birth defects were not observed in laboratory animals orally exposed to n-decane before, during, and after pregnancy. The potential for n-decane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 61.7 °F ; 2.7 mm Hg at 68° F; 10 mm Hg at 131.7° F (NTP, 1992)
1.43 mmHg
1.43 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.17

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

124-18-5
63335-87-5
73138-29-1

Wikipedia

Decane

Biological Half Life

9.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Decane: ACTIVE
Alkanes, C10-18: ACTIVE

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-decane; Matrix: water; Detection Limit: 1 ug/L.
Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-decane; Matrix: air; Detection Limit: 0.06 ug/sample.
Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concn of alkanes in air.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

/For blood and tissues/ headspace gas chromatography appears to be the analytical method of choice. /Decane, undecane, and dodecane (C10-C12)/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.

Interactions

Decane, at low concns (<10 mM), enhanced the mutagenic and recombinogenic effect of triethylene melamine in the Saccharomyces cerevisiae MP1 strain. At higher concns (>10 mM), decane was corecombinogenic and antimutagenic.
Decane, at a concn of 0.12 mM, enhanced the mutagenic effect of methylazoxymethanol by 24% at the ouabain-resistant locus in cultured V79 Chinese hamster cells. No mutagenic activity was observed per se.
...Repeated topical applications to mice of ...n-decane... on the carcinogenic potential of UV light at three wavelength regions: 254 nm, 290-320 nm, and greater than 350 nm /produced/...a cocarcinogenic effect at 254 nm... Radiation at wavelengths longer than 350 nm, generally considered noncarcinogenic, produced tumors on the backs of mice treated with n-decane...
Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activities in human epidermal keratinocytes (HEK). In order to elucidate the dermatotoxicity of a complex mixture like jet fuels, structural differences, exposure time and dosage were investigated on HEK toxicity assessed by mortality and IL-8 release. ALI and ARO hydrocarbons were grouped into 4 categories: highly cytotoxic (octane, nonane, decane for aliphatics and cyclohexalbenzene, trimethylbenzene, xylene for aromatics), low cytotoxic (tetradecane, pentadecane, hexadecane for aliphatics and benzene for aromatics), high IL-8 release (decane, undecane, dodecane for aliphatics and dimethylnapthalene, cyclohexylbenzene, ethylbenzene for aromatics) and low IL-8 release (tetradecane, pentadecane, hexadecane for aliphatics and benzene, toluene, xylene for aromatics). The 4 categories of ALI hydrocarbons were mixed with each other, or cross-mixed with each of the 4 categories of ARO hydrocarbons. The resulting cytotoxicity and IL-8 production from HEK were evaluated at 24 hr. The results showed an antagonistic cytotoxic effect between ALI and ARO hydrocarbons in which ALI attenuated the degree of HEK mortality caused by the ARO hydrocarbons. On the other hand, the ARO hydrocarbons reduced the significant increase of IL-8 induced by ALI hydrocarbons. Synergistic effects between low IL-8 inductive and low cytotoxic hydrocarbons were found and the highest cytotoxic and IL-8 inductive responses did not completely correspond to the mixture of highly cytotoxic and highly IL-8 inductive hydrocarbons. This study supports the concept that the ARO dictate the degree of HEK mortality, while the ALI are the major contributor to inciting the proinflammatory response. Mixture effects must be considered when evaluating cytotoxicity to HEK.
For more Interactions (Complete) data for n-Decane (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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